![molecular formula C29H22N2O4 B2737699 3-([1,1'-联苯]-4-基甲酰胺)-N-(2-甲氧基苯基)苯并呋喃-2-甲酸酰胺 CAS No. 887892-15-1](/img/structure/B2737699.png)

3-([1,1'-联苯]-4-基甲酰胺)-N-(2-甲氧基苯基)苯并呋喃-2-甲酸酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

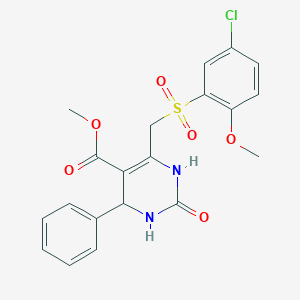

Benzofuran compounds are ubiquitous in nature and have been extensively studied due to their chemotherapeutic and physiological properties . The compound “3-([1,1’-biphenyl]-4-ylcarboxamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide” is a benzofuran derivative. Benzofuran derivatives have been found to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

The synthesis of benzofuran derivatives often involves a synthetic sequence of 8-aminoquinoline directed C–H arylations followed by transamidations . For the directed C–H arylations, Pd catalysis is used to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold in high efficiency .Molecular Structure Analysis

The molecular structure of benzofuran derivatives is characterized by a benzofuran scaffold, which is a fundamental structural unit in many biologically active natural and synthetic heterocycles . The positions of the benzofuran ring are numbered starting from the heteroatom .Chemical Reactions Analysis

Benzofuran derivatives have been found to undergo various chemical reactions. For instance, catalytic protodeboronation of pinacol boronic esters has been reported, utilizing a radical approach . This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .科学研究应用

- Biphenyl derivatives play a crucial role in pharmaceutical research. Many patented compounds containing biphenyl moieties exhibit diverse pharmacological activities. These include antiandrogenic, immunosuppressant, antifungal, antibacterial, anti-inflammatory, anti-proliferative, and antihypertensive properties .

- Notably, adapalene (trademark drug) is a third-generation topical retinoid used for treating acne vulgaris, while sonidegib serves as a drug for basal cell carcinoma .

- Biphenyl derivatives find applications in materials science due to their unique properties. They serve as intermediates for producing organic light-emitting diodes (OLEDs) and other advanced materials .

- Understanding atropisomerism is essential for designing chiral catalysts, ligands, and drug molecules. Researchers investigate the conditions necessary for the existence of axial chirality in biaryl compounds .

- Biphenyl derivatives have been explored for their biological activities. For instance, fenbufen and flurbiprofen (both containing the biphenyl nucleus) exhibit antipyretic properties and act as non-steroidal anti-inflammatory drugs (NSAIDs) .

- Recent developments focus on scalable synthetic methodologies for biphenyl derivatives. Key reactions include Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, and amination .

Medicinal Chemistry and Drug Development

Materials Science and Organic Electronics

Atropisomerism and Axial Chirality

Biological Applications

Synthetic Methodologies and Mechanistic Pathways

Crystallography and Spectroscopic Characterization

未来方向

Benzofuran derivatives, including “3-([1,1’-biphenyl]-4-ylcarboxamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide”, have promising potential in drug development and discovery . They are being extensively studied for their chemotherapeutic and physiological properties . Future research will likely focus on further understanding their mechanisms of action and optimizing their synthesis for potential therapeutic applications .

属性

IUPAC Name |

N-(2-methoxyphenyl)-3-[(4-phenylbenzoyl)amino]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H22N2O4/c1-34-25-14-8-6-12-23(25)30-29(33)27-26(22-11-5-7-13-24(22)35-27)31-28(32)21-17-15-20(16-18-21)19-9-3-2-4-10-19/h2-18H,1H3,(H,30,33)(H,31,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKRLRULASDEVPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-([1,1'-biphenyl]-4-ylcarboxamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-Methyl-1,3-thiazol-5-yl)-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]methanone](/img/structure/B2737616.png)

![2-(2,4-difluorophenoxy)-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)acetamide](/img/structure/B2737620.png)

![N-{[3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methyl}prop-2-enamide](/img/structure/B2737622.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2737626.png)

![1-(2,4-Dimethylphenyl)-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2737627.png)

![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2737628.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(5-methylisoxazol-3-yl)propanamide](/img/structure/B2737634.png)

![7-(Azetidin-3-yl)-3-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine;trihydrochloride](/img/structure/B2737638.png)